molecular formula C16H14N2O2 B188939 1,4-Bis(methylamino)anthraquinone CAS No. 2475-44-7

1,4-Bis(methylamino)anthraquinone

Cat. No. B188939
CAS RN: 2475-44-7
M. Wt: 266.29 g/mol
InChI Key: QOSTVEDABRQTSU-UHFFFAOYSA-N
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Description

1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, is a chemical compound with the molecular formula C16H14N2O2 . It is used as a laboratory chemical and has been identified as a promising lead structure for various applications in organic electronics .


Synthesis Analysis

The synthesis of 1,4-Bis(methylamino)anthraquinone involves complex chemical reactions. For instance, one study reported the synthesis of a related compound, 2,2′- ((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis (azanediyl))bis (N,N,N-trimethylethanaminium)bis (trifluoromethylsulfonyl)imide, from a crude product purified by recrystallization from water/ethanol .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(methylamino)anthraquinone was optimized using the DFT/B3LYP method with a 6-311G++ (d,p) basis set . The vibrational frequencies were assigned based on potential energy distribution calculations .


Chemical Reactions Analysis

The chemical reactivity of 1,4-Bis(methylamino)anthraquinone has been studied using frontier molecular orbitals analysis . For the oxidation reaction, amino groups in the β-position appear to be essential for reversibility .


Physical And Chemical Properties Analysis

1,4-Bis(methylamino)anthraquinone is a deep purple crystal with a melting point of 222°C . Its molecular weight is 266.30 . It may emit toxic fumes of NOx when heated to decomposition .

Scientific Research Applications

Application in Quantum Chemical and Molecular Docking Studies

  • Scientific Field: Quantum Chemistry and Molecular Docking .
  • Summary of Application: The molecule 1,4-Bis(methylamino)anthraquinone has been studied using quantum chemical and molecular docking methods . The study aimed to optimize the molecular structure of the molecule and understand its reactivity and kinetic stability .
  • Methods of Application: The molecular structure of the molecule was optimized using the DFT/B3LYP method with a 6-311G++ (d,p) basis set . The vibrational frequencies were assigned based on potential energy distribution calculations . The UV-Visible spectrum of the molecule was simulated using the time-dependent DFT/B3LYP method .
  • Results: The study confirmed that the molecule acts as a good inhibitor of the protein kinase CK2, which is used as a molecular target in a preclinical in vitro model of pancreatic cancer .

Application in Anticancer Therapeutics

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: Anthraquinones, including 1,4-Bis(methylamino)anthraquinone, have been used as a core chemical template for the development of new anticancer agents . These compounds inhibit cancer progression by targeting essential cellular proteins .
  • Methods of Application: The development of new anthraquinone-based compounds involves structural modifications to the anthraquinone core . These modifications aim to enhance the anticancer properties of the compounds .
  • Results: The research endeavors towards new anthraquinone-based compounds have increased rapidly in recent years . These compounds have shown promising results in cell-based models and key target proteins involved in the viability of cancer cells .

Application in Electrochemical Applications

  • Scientific Field: Physical Chemistry .
  • Summary of Application: Anthraquinone and its derivatives, including 1,4-Bis(methylamino)anthraquinone, have been identified as highly promising lead structures for various applications in organic electronics .
  • Methods of Application: The study involved a joint experimental and theoretical investigation of the redox potential in solution . The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide were correlated against newly measured experimental data .
  • Results: The study showed that the SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species .

Application in Smoke Grenades and Dye Packs

  • Scientific Field: Military and Security .
  • Summary of Application: 1,4-Bis(methylamino)anthraquinone, also known as Disperse Red 9, is used in the M18 colored smoke grenade and also often in dye packs .
  • Methods of Application: The compound is incorporated into the smoke grenade or dye pack, and when activated, it produces a colored smoke or dye .
  • Results: The colored smoke or dye can be used for signaling, marking positions, or creating a smoke screen in military operations. In dye packs, it can help in tracking stolen money or goods .

Application in Organic Electronics

  • Scientific Field: Physical Chemistry .
  • Summary of Application: Anthraquinone (AQ) and its derivatives, including 1,4-Bis(methylamino)anthraquinone, have been identified as highly promising lead structures for various applications in organic electronics .
  • Methods of Application: The study involved a joint experimental and theoretical investigation of the redox potential in solution . The calculated electrochemical reduction potentials of pristine AQ and 12 hydroxy- or/and amino-substituted AQ derivatives in N, N -dimethylformamide were correlated against newly measured experimental data .
  • Results: The study showed that the SCC DFTB/3ob parametrization in conjunction with the COSMO solvation model provides a highly adequate description of the electrochemical potentials also in the case of the two-fold reduced species .

Application in Anticancer Therapeutics

  • Scientific Field: Medicinal Chemistry .
  • Summary of Application: Anthraquinones, including 1,4-Bis(methylamino)anthraquinone, have been used as a core chemical template for the development of new anticancer agents . These compounds inhibit cancer progression by targeting essential cellular proteins .
  • Methods of Application: The development of new anthraquinone-based compounds involves structural modifications to the anthraquinone core . These modifications aim to enhance the anticancer properties of the compounds .
  • Results: The research endeavors towards new anthraquinone-based compounds have increased rapidly in recent years . These compounds have shown promising results in cell-based models and key target proteins involved in the viability of cancer cells .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-bis(methylamino)anthracene-9,10-dione
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InChI

InChI=1S/C16H14N2O2/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16(14)20/h3-8,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSTVEDABRQTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7062451
Record name 9,10-Anthracenedione, 1,4-bis(methylamino)-
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Molecular Weight

266.29 g/mol
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Physical Description

Dark blue or purple powder; [Alfa Aesar MSDS]
Record name Disperse Blue 14
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Product Name

1,4-Bis(methylamino)anthraquinone

CAS RN

2475-44-7
Record name Disperse Blue 14
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
T Valarmathi, R Premkumar, A Benial - AIP Conference Proceedings, 2020 - pubs.aip.org
The molecular structure of the 1, 4-Bis (methylamino) anthraquinone molecule was optimized by the DFT/B3LYP method with 6-311G++(d, p) basis set using Gaussian 09 program. The …
Number of citations: 5 pubs.aip.org
M Couper - Textile Research Journal, 1951 - journals.sagepub.com
Compounds 16 and 18 deserve special mention, since they differ from the other isolated products in several important respects. They have single absorption bands in the visible region, …
Number of citations: 40 journals.sagepub.com
M Matsui, A Sedyohutomo, M Satoh, Y Abe… - Dyes and pigments, 1999 - Elsevier
A series of 1,4-bis(arylamino)anthraquinone dyes have been synthesized. 1,4-Bis(2,5-di-tert-butylanilino)anthraquinone was 200 times more soluble than 1, 4-dianilinoanthraquinone in …
Number of citations: 20 www.sciencedirect.com
VY Fain, BE Zaitsev, MA Ryabov - Russian Journal of General Chemistry, 2013 - Springer
Compounds widely known as 1,4-bis(alkylamino)-9,10-anthraquinones are in fact neither individual substances nor substituted 9,10-anthraquinones but equilibrium mixtures of …
Number of citations: 1 link.springer.com
JP Coelho, AF Mendonça, AF Palavra… - Industrial & …, 2011 - ACS Publications
Solubility measurements of quinizarin (1,4-dihydroxyanthraquinone), disperse red 9 (1-(methylamino) anthraquinone), and disperse blue 14 (1,4-bis(methylamino)anthraquinone) in …
Number of citations: 36 pubs.acs.org
X Hu, X Zhang, J Liu - International Journal of Polymer Science, 2015 - hindawi.com
A waterborne polyurethane-based polymeric dye (WPU-CFBB) was synthesized by anchoring 1, 4-bis(methylamino)anthraquinone (CFBB) to waterborne polyurethane chains. The …
Number of citations: 6 www.hindawi.com
VS Salvin, RA Walker - Textile Research Journal, 1960 - journals.sagepub.com
A correlation is estahlished between the structure of blue amino anthraquinone dyes for cellulose acetate, cellulose triacetate, and the polyester fibers and the colorfastness they exhibit …
Number of citations: 9 journals.sagepub.com
P Geysens, J Evers, W Dehaen, J Fransaer… - RSC …, 2020 - pubs.rsc.org
1,4-Diaminoanthraquinones (DAAQs) are a promising class of redox-active molecules for use in nonaqueous redox flow batteries (RFBs) because they can have up to five …
Number of citations: 12 pubs.rsc.org
K Yamada, H Shosenji, Y Nakano, M Uemura, S Uto… - Dyes and …, 1981 - Elsevier
The catalytic fading of 1,4-diaminoanthraquinone by a fluorescent agent of a pyrazoline type was demonstrated on irradiation with 366 nm light in aerobic acetonitrile solution. The …
Number of citations: 19 www.sciencedirect.com
GK Rickle - Macromolecules, 1989 - ACS Publications
Copper® chloride, 1, 4-diaminoanthraquinone, and oxygen react to give a crystalline electrically conducting coordination oligomer. The oligomer is believed to consist of alternating 1, 4-…
Number of citations: 6 pubs.acs.org

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